molecular formula C20H24N2O4S B2902048 3-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide CAS No. 941882-62-8

3-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide

Cat. No. B2902048
CAS RN: 941882-62-8
M. Wt: 388.48
InChI Key: KDGGMAZYBVRXDP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide is not fully understood. However, studies have suggested that it may exert its biological activities by inhibiting certain enzymes and signaling pathways in the body.
Biochemical and physiological effects:
Studies have shown that 3-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and exhibit antifungal activity. It has also been found to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide in lab experiments include its diverse biological activities, which make it a potential candidate for various therapeutic applications. However, its mechanism of action is not fully understood, which limits its potential use in certain areas of research.

Future Directions

1. Further studies are needed to elucidate the mechanism of action of 3-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide.
2. The potential use of this compound as an anticancer agent needs to be explored in more detail, including its efficacy and safety in clinical trials.
3. The antiviral and antifungal activities of this compound need to be further investigated to determine its potential use in the treatment of viral and fungal infections.
4. The potential use of this compound as an anti-inflammatory and analgesic agent needs to be explored in more detail, including its efficacy and safety in clinical trials.
5. Further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo.
In conclusion, 3-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide is a promising compound with potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential use in various diseases.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide involves the reaction of 4-methoxybenzaldehyde with 2-aminobenzonitrile to form a Schiff base. The Schiff base is then reduced with sodium borohydride to obtain the corresponding amine. The amine is then reacted with 3-chloropropanesulfonyl chloride to form the final product.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antiviral, and antifungal activities. This compound has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-18-9-5-15(6-10-18)7-12-20(23)21-17-8-11-19-16(14-17)4-3-13-22(19)27(2,24)25/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGGMAZYBVRXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide

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